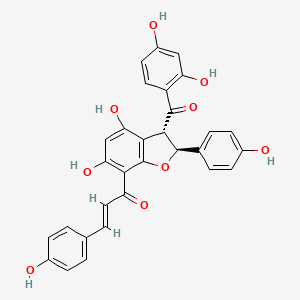

2,3-Dihydrocalodenin B

描述

属性

分子式 |

C30H22O9 |

|---|---|

分子量 |

526.5 g/mol |

IUPAC 名称 |

(E)-1-[(2S,3S)-3-(2,4-dihydroxybenzoyl)-4,6-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C30H22O9/c31-17-6-1-15(2-7-17)3-12-21(34)25-23(36)14-24(37)26-27(28(38)20-11-10-19(33)13-22(20)35)29(39-30(25)26)16-4-8-18(32)9-5-16/h1-14,27,29,31-33,35-37H/b12-3+/t27-,29-/m1/s1 |

InChI 键 |

UEDUNIPZSMPCMG-GDDDDNRJSA-N |

手性 SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C3=C2O[C@@H]([C@H]3C(=O)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)O)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C3=C2OC(C3C(=O)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Unveiling 2,3-Dihydrocalodenin B: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrocalodenin B is a naturally occurring biflavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the detailed experimental protocols and quantitative data essential for researchers in natural product chemistry and drug development. The primary source for the initial detailed report on the isolation and characterization of this compound is a 2003 study published in Planta Medica by Tang et al., which investigated the bioactive constituents of Ochna macrocalyx.

Discovery in the Context of Ethnobotany

Ochna macrocalyx, a medicinal tree found in Tanzania, has traditional uses for gastrointestinal and gynecological disorders. Phytochemical investigations into this plant, as well as the related species Ochna holstii, led to the isolation of several biflavonoids, including Calodenin B and its dihydro derivative, this compound. These compounds were identified as major constituents of the plant's bark, contributing to its characteristic yellow and orange coloration.

Experimental Protocols: Isolation and Purification

The isolation of this compound, as detailed in the primary literature, involves a multi-step process combining various chromatographic techniques. The following is a detailed methodology based on the published research.

Plant Material and Extraction

-

Plant Material: The powdered bark of Ochna macrocalyx is the starting material.

-

Extraction: The powdered bark is subjected to extraction with a solvent system, typically a mixture of methanol and dichloromethane, to obtain a crude extract.

Chromatographic Separation

-

Initial Fractionation: The crude extract is fractionated using column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity.

-

Further Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and subjected to further purification. This often involves repeated column chromatography on Sephadex LH-20, a size-exclusion chromatography resin, which is effective in separating flavonoids.

-

Final Purification: The final purification step to yield pure this compound is typically achieved through preparative High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column.

Below is a DOT script visualizing the general workflow for the isolation of this compound.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key quantitative data from the spectroscopic analysis of this compound, as reported in the literature.

| Spectroscopic Technique | Observed Data |

| ¹H NMR (Proton NMR) | Specific chemical shifts (δ) and coupling constants (J) for each proton in the molecule. |

| ¹³C NMR (Carbon NMR) | Chemical shifts (δ) for each carbon atom in the molecule. |

| Mass Spectrometry (MS) | Precise mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular formula. |

Note: The exact numerical values for chemical shifts and coupling constants should be referenced from the original publication by Tang et al. (2003) in Planta Medica.

Biological Activity

Initial biological screening of this compound has revealed notable bioactivities.

Antibacterial and Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits antibacterial activity. Furthermore, it has shown moderate cytotoxic activity against certain cancer cell lines. The following table presents a summary of the reported biological activities.

| Activity | Assay | Result |

| Antibacterial | Broth microdilution | Active against specific bacterial strains. |

| Cytotoxicity | MTT assay | Moderate activity against select cancer cell lines. |

Note: Specific MIC (Minimum Inhibitory Concentration) and IC₅₀ (half-maximal inhibitory concentration) values should be obtained from the primary research articles.

The potential mechanism of action for these activities is an area of ongoing research. The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the observed cytotoxic effects.

Conclusion

The discovery and isolation of this compound from Ochna macrocalyx and Ochna holstii highlight the value of exploring traditional medicinal plants for novel bioactive compounds. The detailed experimental protocols and spectroscopic data presented in the primary literature provide a solid foundation for further research into the synthesis, derivatization, and pharmacological evaluation of this promising biflavonoid. This technical guide serves as a centralized resource for scientists and researchers to facilitate future investigations into the therapeutic potential of this compound.

Technical Whitepaper: Isolation and Characterization of Bioactive Compounds from Knema globularia

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the isolation and characterization of bioactive compounds from the plant Knema globularia, with a focus on providing practical experimental protocols and data presentation for compounds with potential therapeutic value. While the initial target of this guide was 2,3-Dihydrocalodenin B, a thorough review of the scientific literature indicates that the isolation of this specific compound from Knema globularia has not been documented. Therefore, this paper will focus on other recently isolated and characterized compounds from this species with significant biological activity.

Introduction to Knema globularia as a Source of Bioactive Molecules

Profile of Isolated Compounds from Knema globularia

Recent phytochemical investigations of Knema globularia have led to the isolation and identification of several compounds, including novel structures. This section summarizes the key findings from these studies.

Compounds from the Fruits

The fruits of Knema globularia have been a primary focus of phytochemical studies. From this plant part, researchers have successfully isolated a variety of compounds, including:

-

Virolane and 7-hydroxy-3',4'-methylenedioxyflavan: Two other known compounds.[2]

-

Knecorticosanone I: A new pyrone derivative.

-

Kneglomeratanone A and 2,4-dihydroxy-6-(10'-phenyldecyl)-acetophenone: Two known acetophenones.

Compounds from the Stems

The stems of Knema globularia have also yielded a range of bioactive molecules, including:

-

Three new metabolites (unnamed in the provided abstract) along with five known compounds.[1]

-

Known flavonoids: Kaempferol and quercetin.[1]

-

Known phenolic acids: Isovanillic acid, protocatechuic acid, and gallic acid.[1]

Quantitative Data Summary

The biological activities of the isolated compounds have been quantitatively assessed, providing valuable data for drug development professionals.

Cytotoxic Activity of Compounds from the Fruits

The cytotoxic effects of compounds isolated from the fruits of Knema globularia were evaluated against several human cancer cell lines. The results are summarized in the table below.

| Compound | Cell Line | IC₅₀ (µM) |

| Knecorticosanone B | Hep-G2 | 8.76 ± 1.02 |

| MCF-7 | Not specified | |

| SK-LU-1 | Not specified | |

| Malabaricone D | Hep-G2 | Not specified |

| MCF-7 | Not specified | |

| SK-LU-1 | 18.74 ± 1.75 | |

| Knecorticosanone A | Hep-G2 | 25.85 ± 2.75 |

| MCF-7 | Not specified | |

| SK-LU-1 | 66.75 ± 2.08 | |

| Virolane | Hep-G2 | Not specified |

| MCF-7 | Not specified | |

| SK-LU-1 | Not specified | |

| 7-hydroxy-3',4'-methylenedioxyflavan | Hep-G2 | Not specified |

| MCF-7 | Not specified | |

| SK-LU-1 | Not specified | |

| Knecorticosanone I | Hep-G2, MCF-7, SK-LU-1 | 81.84 - 99.25 |

| Kneglomeratanone A | Hep-G2, MCF-7, SK-LU-1 | 81.84 - 99.25 |

| 2,4-dihydroxy-6-(10'-phenyldecyl)-acetophenone | Hep-G2, MCF-7, SK-LU-1 | 34.76 - 51.10 |

α-Glucosidase Inhibitory Activity of Compounds from the Stems

Several compounds isolated from the stems of Knema globularia demonstrated potent α-glucosidase inhibitory activity, a key target in the management of type 2 diabetes.

| Compound | IC₅₀ (µM) |

| New Metabolite 1 | 1.59 |

| New Metabolite 2 | 0.58 |

| New Metabolite 3 | 1.37 |

| Acarbose (Positive Control) | 93.63 |

Data from a study on the stem constituents.[1]

Experimental Protocols

This section provides a generalized methodology for the isolation and characterization of bioactive compounds from Knema globularia, based on the protocols described in the cited literature.

General Experimental Workflow

The overall process for isolating and identifying compounds from Knema globularia follows a standard natural product chemistry workflow.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemical constituents from the Knema globularia fruits and their in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical constituents from the Knema globularia fruits and their in vitro cytotoxicity - Khoa Dược - Trường Đại Học Y Dược Huế [huepharm.vn]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,3-Dihydrocalodenin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. The "Calodenin" family of compounds, isolated from plants of the Ochna genus, represents a class of complex polyphenols with potential biological activities. While the structure of Calodenin B has been reported, this guide focuses on the hypothetical structure elucidation of a related, putative natural product: 2,3-Dihydrocalodenin B. The nomenclature suggests a dihydro-derivative of Calodenin B. This document provides a comprehensive technical framework for its isolation, purification, and complete chemical structure determination, assuming its existence as a novel compound.

Proposed Structure of this compound

Based on the established structure of Calodenin B, a complex benzofuran derivative with a propenone side chain, the name "this compound" strongly implies the saturation of the α,β-unsaturated ketone system. The proposed structure is therefore 1-[3-(2,4-dihydroxybenzoyl)-4,6-dihydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)propan-1-one.

Molecular Formula: C₃₀H₂₂O₉ Molecular Weight: 526.49 g/mol

Experimental Protocols

The following sections detail the proposed experimental workflow for the isolation and structure elucidation of this compound.

Isolation and Purification of this compound

The isolation protocol is based on methods used for other polyphenolic compounds from plant sources, specifically mentioning that Calodenins have been isolated from Ochna calodendron.

-

Plant Material Collection and Preparation:

-

Collect fresh stem bark of Ochna calodendron.

-

Air-dry the plant material in the shade for two weeks.

-

Grind the dried bark into a coarse powder.

-

-

Extraction:

-

Macerate the powdered bark (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional shaking.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions using thin-layer chromatography (TLC) with a UV lamp (254 nm and 366 nm) and a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions showing similar TLC profiles.

-

Further purify the relevant fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient system to yield pure this compound.

-

Structure Elucidation Experiments

The following spectroscopic and spectrometric techniques are essential for the unambiguous determination of the chemical structure.

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): To determine the accurate mass and elemental composition of the molecule. The experiment should be run in both positive and negative ion modes.

-

Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that provide information about the connectivity of the different structural motifs.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Samples to be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

¹H NMR: To identify the number and types of protons (aromatic, aliphatic, hydroxyl) and their coupling patterns.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To determine the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting the different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

-

Infrared (IR) Spectroscopy:

-

To identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

To characterize the electronic conjugation system within the molecule.

-

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted data for the proposed structure of this compound.

Table 1: Predicted Mass Spectrometry Data

| Experiment | Predicted Result | Interpretation |

| HRESI-MS (+ve mode) | m/z [M+H]⁺ = 527.1337 | Confirms the molecular formula C₃₀H₂₂O₉ |

| HRESI-MS (-ve mode) | m/z [M-H]⁻ = 525.1195 | Confirms the molecular formula C₃₀H₂₂O₉ |

| MS/MS Fragmentation | Fragments corresponding to the loss of the dihydroxybenzoyl and hydroxyphenylpropanone side chains. | Provides evidence for the connectivity of the main structural units. |

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | Multiplicity | J (Hz) |

| Propanone Side Chain | ||||

| 1 | ~198.0 | - | - | - |

| 2 | ~45.0 | ~3.30 | t | 7.5 |

| 3 | ~30.0 | ~2.90 | t | 7.5 |

| Benzofuran Core | ||||

| 2' | ~155.0 | - | - | - |

| 3' | ~110.0 | - | - | - |

| 3a' | ~150.0 | - | - | - |

| 4' | ~160.0 | - | - | - |

| 5' | ~95.0 | ~6.20 | s | - |

| 6' | ~158.0 | - | - | - |

| 7' | ~115.0 | - | - | - |

| 7a' | ~152.0 | - | - | - |

| 2-Aryl Substituent | ||||

| 1'' | ~122.0 | - | - | - |

| 2'', 6'' | ~130.0 | ~7.50 | d | 8.5 |

| 3'', 5'' | ~116.0 | ~6.80 | d | 8.5 |

| 4'' | ~159.0 | - | - | - |

| 3-Benzoyl Substituent | ||||

| C=O | ~195.0 | - | - | - |

| 1''' | ~112.0 | - | - | - |

| 2''' | ~165.0 | - | - | - |

| 3''' | ~103.0 | ~6.30 | d | 2.0 |

| 4''' | ~164.0 | - | - | - |

| 5''' | ~108.0 | ~6.40 | dd | 8.5, 2.0 |

| 6''' | ~132.0 | ~7.20 | d | 8.5 |

| 3-Arylpropanone Substituent | ||||

| 1'''' | ~130.0 | - | - | - |

| 2'''', 6'''' | ~128.0 | ~7.10 | d | 8.5 |

| 3'''', 5'''' | ~115.0 | ~6.70 | d | 8.5 |

| 4'''' | ~156.0 | - | - | - |

Note: These are predicted chemical shifts and may vary in an actual experimental setting.

Logical Workflow and Visualization

The overall process of structure elucidation can be visualized as a logical workflow.

Conclusion

This technical guide outlines a comprehensive and systematic approach to the hypothetical structure elucidation of this compound. By following the detailed experimental protocols and employing a suite of modern spectroscopic techniques, the unambiguous determination of its chemical structure can be achieved. The predicted data and workflows presented herein serve as a valuable resource for researchers engaged in the discovery and characterization of novel natural products. The successful elucidation of this and other related compounds will contribute to the expanding knowledge of plant secondary metabolites and may provide new leads for drug development.

An In-Depth Technical Guide to 2,3-Dihydrocalodenin B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrocalodenin B is a natural compound isolated from the plant Knema globularia. It has garnered significant interest in the scientific community, particularly in the field of diabetes research, due to its potent inhibitory activity against key carbohydrate-hydrolyzing enzymes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its biological evaluation, and an exploration of its mechanism of action.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₂O₉ | [1] |

| Molecular Weight | 526.49 g/mol | [1] |

| Physical Description | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Solubility | Information not available | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Biological Activity

This compound is a potent, non-competitive inhibitor of α-glucosidase and α-amylase.[3] These enzymes play a crucial role in the digestion of carbohydrates. By inhibiting their activity, this compound can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia, a key concern in diabetes mellitus.[1][4]

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀) values:

Mechanism of Action: Non-Competitive Inhibition

This compound exhibits a non-competitive mode of inhibition against both α-glucosidase and α-amylase.[3] This means that it does not bind to the active site of the enzyme where the substrate would normally bind. Instead, it binds to an allosteric site, a distinct site on the enzyme. This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency in converting the substrate to a product, even when the substrate is bound.

The following diagrams illustrate the general mechanism of non-competitive inhibition for α-glucosidase and α-amylase.

Non-competitive inhibition of α-glucosidase.

Non-competitive inhibition of α-amylase.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the biological activity of this compound.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of the test compound and acarbose in a suitable solvent.

-

In a 96-well plate, add a specific volume of the enzyme solution to each well.

-

Add the test compound or acarbose at different concentrations to the respective wells.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).

-

Initiate the reaction by adding a solution of pNPG to each well.

-

Incubate the plate again at the same temperature for a defined time (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate).

-

Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The following diagram outlines the workflow for the α-glucosidase inhibition assay.

α-Glucosidase inhibition assay workflow.

α-Amylase Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of α-amylase.

Materials:

-

α-Amylase

-

Starch solution (substrate)

-

Phosphate buffer (pH 6.9)

-

Test compound (this compound)

-

Acarbose (positive control)

-

Dinitrosalicylic acid (DNS) reagent

-

Spectrophotometer

Procedure:

-

Prepare a solution of α-amylase in phosphate buffer.

-

Prepare various concentrations of the test compound and acarbose.

-

In test tubes, pre-incubate the enzyme solution with the test compound or acarbose at a specific temperature (e.g., 37°C) for a defined time (e.g., 10 minutes).

-

Add the starch solution to each tube to start the reaction.

-

Incubate the reaction mixture at the same temperature for a set period (e.g., 15 minutes).

-

Stop the reaction by adding DNS reagent.

-

Boil the tubes for a specific time (e.g., 5-15 minutes) to allow for color development.

-

After cooling, dilute the reaction mixture with distilled water.

-

Measure the absorbance of each solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculate the percentage of inhibition using the formula mentioned in the α-glucosidase assay.

The following diagram illustrates the workflow for the α-amylase inhibition assay.

α-Amylase inhibition assay workflow.

Spectral Data

Conclusion

This compound is a promising natural product with significant potential for the development of novel therapeutics for diabetes management. Its potent non-competitive inhibition of α-glucosidase and α-amylase provides a clear mechanism for its observed biological activity. This technical guide consolidates the available information on its physical, chemical, and biological properties, and provides detailed experimental protocols to facilitate further research and development in this area. Future studies should focus on obtaining a complete profile of its physical and spectral properties, as well as exploring its in vivo efficacy and safety.

References

- 1. mdpi.com [mdpi.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Potent α-Glucosidase and α-Amylase Inhibitory Activity of 2,3-Dihydrocalodenin B: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of 2,3-Dihydrocalodenin B, a potent, non-competitive inhibitor of key carbohydrate-hydrolyzing enzymes. The information presented herein is intended to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Core Biological Activity: Inhibition of Carbohydrate Digestion

This compound, a natural compound isolated from the Knema globularia tree, has demonstrated significant inhibitory activity against α-glucosidase and α-amylase. These enzymes play a crucial role in the digestion of carbohydrates.[1][2] Pancreatic α-amylase is responsible for the breakdown of complex carbohydrates like starch into smaller oligosaccharides in the small intestine. Subsequently, α-glucosidase, located in the brush border of the intestinal epithelium, further hydrolyzes these oligosaccharides and disaccharides into monosaccharides, primarily glucose, which is then absorbed into the bloodstream.[1][3]

The inhibition of these enzymes by this compound effectively slows down the process of carbohydrate digestion and subsequent glucose absorption. This mechanism of action is a well-established therapeutic strategy for managing postprandial hyperglycemia (the sharp increase in blood glucose levels after a meal), a key factor in the pathophysiology of type 2 diabetes.[1][4] By delaying glucose uptake, this compound can help to maintain lower and more stable blood glucose levels.

Quantitative Data on Inhibitory Potency

The inhibitory efficacy of this compound against α-glucosidase and α-amylase has been quantified, revealing it to be a highly potent inhibitor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme | IC50 Value (µM) | Type of Inhibition |

| α-Glucosidase | 1.1 | Non-competitive |

| α-Amylase | 2.6 | Non-competitive |

Mechanism of Action: Non-Competitive Inhibition

This compound functions as a non-competitive inhibitor.[5] This means that it binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate (carbohydrate) binds.[5][6] The binding of this compound to the allosteric site induces a conformational change in the enzyme, which reduces its catalytic activity without preventing the substrate from binding to the active site.[5] A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity.[5] Consequently, increasing the substrate concentration will not overcome the inhibitory effect.[6] This mode of action leads to a decrease in the maximum reaction rate (Vmax) without altering the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax.[6][7]

Experimental Protocols

The following are detailed methodologies for the in vitro assessment of α-glucosidase and α-amylase inhibition, based on established protocols.

α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of α-glucosidase by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na2CO3, 0.1 M)

-

Test compound (this compound)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

-

Prepare various concentrations of the test compound and acarbose in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound solution (or positive control/blank) to each well.

-

Add 100 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 10 minutes.[8]

-

To initiate the reaction, add 50 µL of 3 mM pNPG solution to each well.[8]

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[9]

-

Terminate the reaction by adding 100 µL of 0.1 M Na2CO3 solution.[8][9]

-

Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.[9]

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction with the enzyme but without the inhibitor, and Abs_sample is the absorbance of the reaction with the enzyme and the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase activity by measuring the amount of starch remaining after enzymatic digestion, often using an iodine-based colorimetric method.

Materials and Reagents:

-

Porcine pancreatic α-amylase

-

Soluble starch solution (1% w/v)

-

Sodium phosphate buffer (20 mM, pH 6.9, containing 6 mM NaCl)

-

Test compound (this compound)

-

Acarbose (positive control)

-

Hydrochloric acid (HCl, 1 M)

-

Iodine-potassium iodide (I2-KI) solution (0.005 M I2 and 0.005 M KI)

-

96-well microplate or test tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare an α-amylase solution (e.g., 0.04 mg/mL) in sodium phosphate buffer.[10]

-

Prepare various concentrations of the test compound and acarbose.

-

In a tube, mix 500 µL of the test compound solution with 500 µL of the α-amylase solution.[10]

-

Incubate the mixture at 37°C for 10 minutes.[10]

-

Add 500 µL of the 1% starch solution to initiate the enzymatic reaction.[10]

-

Incubate the reaction mixture at 37°C for 15 minutes.[10]

-

Stop the reaction by adding 20 µL of 1 M HCl.[10]

-

Add 100 µL of the iodine-potassium iodide solution. The blue color intensity is proportional to the amount of undigested starch.[10]

-

Measure the absorbance at 620 nm.[10]

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction with the enzyme but without the inhibitor, and Abs_sample is the absorbance of the reaction with the enzyme and the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Caption: Inhibition of carbohydrate digestion by this compound.

Caption: General workflow for enzyme inhibition assays.

Caption: Mechanism of non-competitive enzyme inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 6. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 9. α-Glucosidase inhibition assay [bio-protocol.org]

- 10. 2.6. In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay) [bio-protocol.org]

Unveiling the Mechanism of Action of 2,3-Dihydrocalodenin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrocalodenin B is a natural compound that has demonstrated significant potential in the field of diabetes research. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its potent inhibitory effects on key digestive enzymes. Through a detailed examination of available data and established experimental protocols, this document serves as a resource for researchers and professionals involved in the development of novel therapeutic agents for metabolic disorders.

Core Mechanism of Action: Potent Dual Enzyme Inhibition

This compound functions as a potent, non-competitive inhibitor of two critical enzymes involved in carbohydrate digestion: α-glucosidase and α-amylase.[1] This dual-inhibitory activity underscores its potential as a therapeutic agent for managing postprandial hyperglycemia, a key factor in type 2 diabetes.

α-Glucosidase Inhibition: By inhibiting α-glucosidase in the brush border of the small intestine, this compound delays the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. This action effectively slows the rate of glucose absorption into the bloodstream.

α-Amylase Inhibition: this compound also targets α-amylase, an enzyme present in saliva and pancreatic secretions that is responsible for the initial breakdown of starch into smaller oligosaccharides. Its inhibition further contributes to retarding carbohydrate digestion.

The non-competitive nature of this inhibition is a significant aspect of its mechanism. Unlike competitive inhibitors that bind to the enzyme's active site, a non-competitive inhibitor binds to an allosteric site. This means that this compound can inhibit the enzyme's activity regardless of the substrate concentration.

Quantitative Data Summary

The inhibitory potency of this compound against α-glucosidase and α-amylase has been quantified, providing key metrics for its efficacy.

| Enzyme Target | IC50 Value (μM) | Type of Inhibition |

| α-Glucosidase | 1.1 | Non-competitive |

| α-Amylase | 2.6 | Non-competitive |

Table 1: Inhibitory activity of this compound against α-glucosidase and α-amylase. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]

Experimental Protocols

The following are representative, detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory effect of a compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

In a 96-well plate, add 50 µL of the test compound solution to each well.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well and incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro α-Amylase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against α-amylase.

Materials:

-

Porcine pancreatic α-amylase

-

Soluble starch solution (1% w/v)

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.9)

-

Dinitrosalicylic acid (DNS) reagent

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound and create serial dilutions.

-

In a 96-well plate, add 50 µL of the test compound solution to each well.

-

Add 50 µL of α-amylase solution (2 U/mL in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

-

Add 50 µL of the starch solution to each well and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of DNS reagent to each well.

-

Heat the plate in a boiling water bath for 5 minutes to allow for color development.

-

After cooling to room temperature, add 900 µL of distilled water to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The percentage of inhibition is calculated using the same formula as for the α-glucosidase assay.

-

The IC50 value is determined from the dose-response curve.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the described mechanisms and workflows.

Caption: Non-competitive inhibition of α-glucosidase/α-amylase by this compound.

Caption: General experimental workflow for in vitro enzyme inhibition assays.

References

Cytotoxic Effects of Compounds from Knema globularia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic properties of phytochemicals isolated from Knema globularia, a plant from the Myristicaceae family. The document summarizes key quantitative data, details experimental methodologies for cytotoxicity assessment, and visualizes the known and putative signaling pathways involved in the cytotoxic effects of these compounds. This information is intended to support further research and drug development efforts in the field of oncology.

Quantitative Cytotoxicity Data

Multiple studies have identified several compounds from both the fruits and roots of Knema globularia with cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compounds from Knema globularia Fruits

Research conducted by Pham et al. (2020) led to the isolation of two new compounds, knecorticosanones A and B, along with three known compounds.[1] Their cytotoxic activities were evaluated against three human cancer cell lines: hepatocellular carcinoma (Hep-G2), breast adenocarcinoma (MCF-7), and lung carcinoma (SK-LU-1).[1] Knecorticosanone B and malabaricone D demonstrated moderate cytotoxicity, while knecorticosanone A, virolane, and 7-hydroxy-3′,4′-methylenedioxyflavan showed weaker inhibitory effects.[1]

| Compound | Hep-G2 IC50 (µM) | MCF-7 IC50 (µM) | SK-LU-1 IC50 (µM) |

| Knecorticosanone A | 45.32 ± 3.14 | 50.18 ± 2.15 | 66.75 ± 2.08 |

| Knecorticosanone B | 8.76 ± 1.02 | 12.45 ± 1.12 | 15.27 ± 1.36 |

| Virolane | 33.18 ± 2.05 | 41.22 ± 2.18 | 58.14 ± 3.11 |

| 7-hydroxy-3′,4′-methylenedioxyflavan | 25.85 ± 2.75 | 38.41 ± 1.98 | 47.23 ± 2.43 |

| Malabaricone D | 10.11 ± 1.05 | 18.74 ± 1.75 | 14.33 ± 1.24 |

Data sourced from Pham et al., Natural Product Research, 2020.[1]

Compounds from Knema globularia Roots

A separate study on the roots of Knema globularia isolated two new diaryloctanes, kneglobularic acid A and B, and a new acetophenone derivative, kneglobularone A.[2][3] Kneglobularone A exhibited moderate cytotoxicity against human small cell lung cancer (NCI-H187), human oral epidermoid carcinoma (KB), and African green monkey kidney fibroblast (Vero) cell lines.[2][3]

| Compound | NCI-H187 IC50 (µg/mL) | KB IC50 (µg/mL) | Vero IC50 (µg/mL) |

| Kneglobularone A | 8.23 | 10.54 | 13.07 |

Data sourced from research on the chemical constituents of Knema globularia roots.[2][3]

Experimental Protocols

The following section details the methodologies employed in the assessment of the cytotoxic effects of compounds isolated from Knema globularia.

Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol

The in vitro cytotoxicity of the compounds isolated from the fruits of Knema globularia was determined using the Sulforhodamine B (SRB) assay.[4][5][6] This colorimetric assay estimates cell number by staining total cellular protein with the SRB dye.[4][5][6] The following is a generalized protocol for the SRB assay.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., Hep-G2, MCF-7, SK-LU-1)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA) solution

-

Sulforhodamine B (SRB) solution

-

Acetic acid solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Control wells containing untreated cells and solvent controls are also included.

-

Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by adding cold TCA solution to each well, followed by incubation at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. SRB solution is then added to each well and incubated at room temperature for 30 minutes.

-

Washing: Unbound SRB is removed by washing the plates multiple times with 1% acetic acid. The plates are then air-dried.

-

Solubilization: The protein-bound SRB is solubilized by adding Tris base solution to each well and shaking for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 510-565 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Signaling Pathways of Cytotoxicity

The precise mechanisms of action for most compounds from Knema globularia are not yet fully elucidated. However, based on studies of structurally similar compounds, particularly malabaricones, it is hypothesized that apoptosis is a primary mode of cell death.

Apoptotic Pathway of Malabaricone D

While the specific signaling pathway for malabaricone D has not been detailed, extensive research on the closely related compound, malabaricone A, provides a strong model for its mechanism of action.[7][8] Malabaricone A has been shown to induce apoptosis in cancer cells through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

Key Events in Malabaricone-Induced Apoptosis:

-

Induction of Oxidative Stress: Malabaricones can cause a redox imbalance by increasing reactive oxygen species (ROS) and decreasing glutathione peroxidase activity.[8][9]

-

Activation of the Extrinsic Pathway: This involves the upregulation of death receptors like Fas and TNF receptor 1 (TNFR1), leading to the activation of caspase-8.[7]

-

Activation of the Intrinsic Pathway: This pathway is initiated by the release of cytochrome c from the mitochondria, triggered by pro-apoptotic proteins like Bax and Bad. This leads to the activation of caspase-9.[7][8]

-

Execution Phase: Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.[7][8]

Caption: Proposed apoptotic signaling pathway of Malabaricone D.

Putative Apoptotic Pathway of 7-hydroxy-3′,4′-methylenedioxyflavan

The mechanism of action for 7-hydroxy-3′,4′-methylenedioxyflavan has not been specifically investigated. However, studies on structurally related hydroxyflavones suggest that they can induce apoptosis in cancer cells.[10][11][12] The proposed mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of caspase cascades.[10][13]

Caption: Putative apoptotic pathway for a flavan compound.

Knecorticosanones and Virolane

To date, the specific mechanisms of action and signaling pathways associated with the cytotoxic effects of knecorticosanones A and B, and virolane have not been reported in the scientific literature. Further investigation is required to elucidate how these compounds exert their cytotoxic activities.

Conclusion and Future Directions

The compounds isolated from Knema globularia have demonstrated a range of cytotoxic activities against several cancer cell lines. Malabaricone D and knecorticosanone B, in particular, show promise as potential anticancer agents due to their moderate cytotoxicity. The proposed mechanism of action for malabaricone D, based on its structural analog malabaricone A, involves the induction of apoptosis through both intrinsic and extrinsic pathways.

Future research should focus on:

-

Elucidating the specific signaling pathways for knecorticosanones and virolane.

-

Conducting in vivo studies to validate the anticancer efficacy of the most potent compounds.

-

Investigating the structure-activity relationships of these compounds to guide the synthesis of more potent and selective analogs.

-

Exploring potential synergistic effects when used in combination with existing chemotherapeutic agents.

This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge on the cytotoxic effects of compounds from Knema globularia and highlighting areas for future investigation.

References

- 1. Chemical constituents from the Knema globularia fruits and their in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 5. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Malabaricone-A induces a redox imbalance that mediates apoptosis in U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protective effects of 7-hydroxyflavone on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary In Vitro Studies of 2,3-Dihydrocalodenin B

A comprehensive review of the initial laboratory findings on the biological activities of 2,3-Dihydrocalodenin B, tailored for researchers, scientists, and drug development professionals.

Introduction

Initial in vitro investigations into the therapeutic potential of novel chemical entities are a cornerstone of modern drug discovery. This technical guide focuses on the preliminary in-vitro findings for this compound, a compound of emerging interest. The following sections will detail the current understanding of its biological effects, drawing from the available scientific literature. We will explore its observed activities, the experimental designs used to elicit these findings, and the molecular pathways it is proposed to modulate.

While research on this compound is still in its nascent stages, the preliminary data suggests potential anti-inflammatory and anti-cancer properties. This document aims to provide a clear and structured overview of these early-stage investigations to inform future research and development efforts.

Anti-Inflammatory Activity

Recent studies have explored the anti-inflammatory effects of compounds structurally related to this compound, providing a basis for its investigation. One such related compound, Dehydrodiconiferyl alcohol (DHCA), has been shown to effectively suppress pro-inflammatory molecules.[1][2] In vitro experiments using Raw264.7 murine macrophage cells and primary bone marrow-derived macrophages demonstrated that DHCA reduced the production of key inflammatory mediators.[1][2]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The following table summarizes the observed inhibitory effects of a related compound, DHCA, on various pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Pro-inflammatory Mediator | Effect of DHCA Treatment | Cell Line |

| TNF-α | Reduced Production | Raw264.7, Primary Macrophages |

| IL-6 | Reduced Production | Raw264.7, Primary Macrophages |

| IL-1β | Reduced Production | Raw264.7, Primary Macrophages |

| CCL2 | Reduced Production | Raw264.7, Primary Macrophages |

| iNOS | Reduced Production | Raw264.7, Primary Macrophages |

| COX-2 | Reduced Production | Raw264.7, Primary Macrophages |

| Reactive Oxygen Species (ROS) | Reduced Production | Raw264.7, Primary Macrophages |

Experimental Protocol: Macrophage Stimulation and Cytokine Analysis

The anti-inflammatory activity was assessed using the following general protocol:

-

Cell Culture: Raw264.7 murine macrophage cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells were pre-treated with varying concentrations of the test compound for a specified duration before stimulation.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) was added to the cell culture to induce an inflammatory response.

-

Analysis of Inflammatory Mediators:

-

Cytokine Measurement: The levels of secreted cytokines (TNF-α, IL-6, IL-1β, CCL2) in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protein Expression: The expression levels of iNOS and COX-2 proteins in cell lysates were determined by Western blotting.

-

ROS Measurement: Intracellular reactive oxygen species (ROS) levels were measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of DHCA are attributed to its ability to down-regulate the IKK-NF-κB signaling pathway.[1][2] This pathway is a central regulator of inflammation. The proposed mechanism involves the inhibition of I-κB kinase (IKK) activity, which in turn prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus, ultimately leading to a decrease in the transcription of pro-inflammatory genes.

Caption: Proposed mechanism of DHCA-mediated NF-κB inhibition.

Anticancer Activity

Preliminary in vitro studies on compounds with structural similarities to this compound, such as 2'-3'-dehydrosalannol (DHS), have indicated potential anticancer effects, particularly against triple-negative breast cancer (TNBC) cells.[3] DHS was found to inhibit the growth and induce apoptosis in TNBC cell lines.[3]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The following table summarizes the cytotoxic effects of DHS on different triple-negative breast cancer cell lines.

| Cell Line | Effect of DHS Treatment |

| MDA-MB-231 | Growth Inhibition, Apoptosis Induction |

| MDA-MB-468 | Growth Inhibition, Apoptosis Induction |

Experimental Protocol: Cell Viability and Apoptosis Assays

The anticancer activity was evaluated using the following general protocol:

-

Cell Culture: Human triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-468) were maintained in appropriate culture media.

-

Cell Treatment: Cells were treated with various concentrations of the test compound for different time points.

-

Cell Viability Assay: The effect on cell proliferation was determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

-

Apoptosis Assay: The induction of apoptosis was assessed by methods such as:

-

Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells.

-

Western Blotting: To detect the expression levels of key apoptosis-related proteins.

-

Signaling Pathway: Modulation of Apoptotic and Pro-Survival Proteins

The anticancer mechanism of DHS is believed to involve the inhibition of cathepsin-mediated pro-survival signaling and the induction of pro-apoptotic markers.[3] This leads to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and cyclin D1, and an increase in the levels of pro-apoptotic proteins such as BAX and cleaved caspase-3.[3]

Caption: Proposed mechanism of DHS-induced apoptosis in TNBC cells.

Conclusion and Future Directions

The preliminary in vitro data for compounds structurally related to this compound suggests a promising foundation for its further investigation as a potential therapeutic agent. The observed anti-inflammatory and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB and apoptosis, warrant more detailed studies.

Future research should focus on:

-

Direct In Vitro Evaluation: Conducting comprehensive in vitro studies specifically on this compound to confirm and quantify its biological activities.

-

Mechanism of Action: Elucidating the precise molecular targets and mechanisms of action through techniques such as kinase profiling, proteomics, and transcriptomics.

-

In Vivo Studies: Progressing to in vivo animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide provides a summary of the current, albeit indirect, evidence supporting the potential of this compound. As more direct research becomes available, a clearer picture of its therapeutic utility will emerge, guiding its journey through the drug development pipeline.

References

- 1. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

2,3-Dihydrocalodenin B α-glucosidase inhibition assay protocol

Topic: 2,3-Dihydrocalodenin B α-glucosidase Inhibition Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Glucosidase is a key enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a critical therapeutic strategy for managing type 2 diabetes mellitus.[1][2] this compound, a natural compound isolated from Knema globularia, has been identified as a potent, non-competitive inhibitor of α-glucosidase.[3][4] These application notes provide a detailed protocol for determining the α-glucosidase inhibitory activity of this compound using a standard in vitro colorimetric assay. Acarbose, a clinically used α-glucosidase inhibitor, is included as a positive control for comparison.[5][6]

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method used to measure the enzymatic activity. The enzyme α-glucosidase hydrolyzes the non-chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release the yellow-colored product, p-nitrophenol. The amount of p-nitrophenol produced is directly proportional to the enzymatic activity and can be quantified by measuring the absorbance at 405 nm.[7] In the presence of an inhibitor like this compound, the rate of this reaction decreases. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of an uninhibited control reaction.

Materials and Reagents

-

Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test Compound: this compound

-

Buffer: 100 mM Potassium phosphate buffer (pH 6.8)[6]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)[9]

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound and positive control.

-

Apparatus:

Experimental Protocols

4.1. Reagent Preparation

-

100 mM Potassium Phosphate Buffer (pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.

-

α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase powder in 100 mM potassium phosphate buffer (pH 6.8) to achieve a final concentration of 1.0 U/mL. Prepare this solution fresh before the assay.[6]

-

pNPG Substrate Solution (5 mM): Dissolve pNPG in 100 mM potassium phosphate buffer (pH 6.8) to a final concentration of 5 mM.[6]

-

Test Compound Stock Solution (e.g., 1 mM): Dissolve this compound in DMSO to prepare a stock solution.

-

Working Solutions of Test Compound: Prepare a series of dilutions of the this compound stock solution using the phosphate buffer. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Positive Control (Acarbose) Solutions: Prepare a stock solution of Acarbose in DMSO and create a series of working dilutions in the same manner as the test compound.

-

1 M Na₂CO₃ Stop Solution: Dissolve 10.6 g of sodium carbonate in 100 mL of distilled water.

4.2. Assay Procedure (96-Well Plate Format)

-

Plate Setup: Design the plate layout to include wells for the control (enzyme activity without inhibitor), blank (no enzyme), solvent control (enzyme with DMSO, no inhibitor), positive control (Acarbose), and the test compound (this compound) at various concentrations. Each condition should be tested in triplicate.

-

Pre-incubation:

-

Add 50 µL of 100 mM potassium phosphate buffer (pH 6.8) to all wells.

-

Add 10 µL of the diluted test compound, positive control, or solvent (for the control wells) to the appropriate wells.

-

Add 20 µL of the α-glucosidase solution (1.0 U/mL) to all wells except the blank wells. Add 20 µL of buffer to the blank wells instead.

-

Mix the contents gently and pre-incubate the plate at 37°C for 15 minutes.[6]

-

-

Reaction Initiation: Add 20 µL of the 5 mM pNPG substrate solution to all wells to start the reaction.[6]

-

Incubation: Incubate the plate at 37°C for an additional 20 minutes.[6]

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells.[5]

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Presentation and Analysis

5.1. Calculation of Inhibition Percentage

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100

Where:

-

Acontrol is the absorbance of the control (enzyme + substrate + solvent).

-

Asample is the absorbance of the sample (enzyme + substrate + inhibitor).

The absorbance readings should be corrected by subtracting the absorbance of the corresponding blank.

5.2. Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. It is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentrations. The IC₅₀ value is then calculated from the resulting dose-response curve.

5.3. Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against α-glucosidase, with Acarbose as a reference.

| Compound | Target Enzyme | Inhibition Type | IC₅₀ Value (µM) |

| This compound | α-Glucosidase | Non-competitive | 1.1[3][4] |

| Acarbose (Reference) | α-Glucosidase | Competitive | Varies by study |

Visualization

The following diagram illustrates the workflow of the α-glucosidase inhibition assay.

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,3-Dihydrocalodenin B_TargetMol [targetmol.com]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. α-Glucosidase inhibition assay [bio-protocol.org]

- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 10. abcam.cn [abcam.cn]

Application Note: Determination of the IC50 Value of 2,3-Dihydrocalodenin B for α-Glucosidase

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of 2,3-Dihydrocalodenin B against the α-glucosidase enzyme. α-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes mellitus.[1][2] This application note outlines the necessary reagents, experimental workflow, and data analysis methods for assessing the inhibitory potential of this compound, a potent, non-competitive inhibitor of α-glucosidase.[3]

Introduction

α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[4] By inhibiting this enzyme, the rate of glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia.[1] This makes α-glucosidase inhibitors a valuable class of drugs for treating type 2 diabetes.[2] this compound, a natural compound, has been identified as a potent inhibitor of α-glucosidase.[3] The IC50 value is a critical parameter for quantifying the potency of an inhibitor, representing the concentration required to achieve 50% inhibition of the enzyme's activity in vitro.[5][6][7] This protocol details a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate for reliable IC50 determination.

Principle of the Assay

The α-glucosidase inhibitory activity is determined by a colorimetric assay. The enzyme α-glucosidase hydrolyzes the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, a yellow-colored product. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm.[1] In the presence of an inhibitor like this compound, the enzymatic reaction is slowed, resulting in a decreased production of p-nitrophenol. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of an uninhibited control reaction. The IC50 value is then determined from a dose-response curve.

Quantitative Data Summary

The inhibitory potency of this compound against α-glucosidase is summarized below, with the common therapeutic agent Acarbose provided for comparison.

| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Type |

| This compound | α-Glucosidase | 1.1[3] | Non-competitive[3] |

| Acarbose (Reference) | α-Glucosidase | ~750 (Variable) | Competitive |

Note: The IC50 value for Acarbose can vary significantly depending on assay conditions.

Visualized Pathways and Workflows

Mechanism of α-Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining α-glucosidase inhibitory activity.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

-

This compound (Test Inhibitor)

-

Acarbose (Positive Control Inhibitor)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃), 1 M

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of reading absorbance at 405 nm

-

Multichannel pipette

-

Incubator set to 37°C

Reagent Preparation

-

Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate salts in deionized water and adjusting the pH to 6.8.

-

α-Glucosidase Solution (0.5 U/mL): Prepare a stock solution of the enzyme in the phosphate buffer. Dilute this stock with buffer to a final working concentration of 0.5 U/mL immediately before use. Keep on ice.

-

pNPG Substrate Solution (1 mM): Dissolve pNPG in the phosphate buffer to a final concentration of 1 mM. Prepare this solution fresh.

-

Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Acarbose Stock Solution (e.g., 10 mM): Dissolve Acarbose in phosphate buffer.

-

Termination Solution (1 M Na₂CO₃): Dissolve sodium carbonate in deionized water to a final concentration of 1 M.

Assay Procedure

-

Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and Acarbose stock solution in phosphate buffer. A typical final concentration range to test might be 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is consistent and low (<1%) to avoid affecting enzyme activity.

-

Assay Plate Setup: Add the following to the wells of a 96-well plate as described in the table below:

| Well Type | Reagent | Volume (µL) |

| Blank | Phosphate Buffer | 120 |

| pNPG Solution | 20 | |

| Control (100% Activity) | Phosphate Buffer | 100 |

| Enzyme Solution | 20 | |

| pNPG Solution | 20 | |

| Test Sample | Phosphate Buffer + Test Cmpd. | 100 |

| Enzyme Solution | 20 | |

| pNPG Solution | 20 | |

| Positive Control | Phosphate Buffer + Acarbose | 100 |

| Enzyme Solution | 20 | |

| pNPG Solution | 20 |

-

Pre-incubation: Add 100 µL of the appropriate sample/control solution (buffer, this compound dilutions, or Acarbose dilutions) to the designated wells. Then, add 20 µL of the α-glucosidase solution to all wells except the blanks.

-

Incubate: Mix gently and incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

-

Second Incubation: Incubate the plate at 37°C for 20 minutes.

-

Terminate Reaction: Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells. The yellow color of p-nitrophenol will develop and be stabilized.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

-

Correct for Background Absorbance: Subtract the absorbance of the blank from the absorbance of all other wells.

-

Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound and Acarbose:

% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] * 100

Where:

-

Acontrol is the absorbance of the control well (100% enzyme activity).

-

Asample is the absorbance of the well containing the inhibitor.

-

-

Determine IC50 Value: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[5][8]

Conclusion

This application note provides a comprehensive and reliable protocol for determining the IC50 value of this compound against α-glucosidase. The described method is robust, reproducible, and suitable for screening and characterizing potential α-glucosidase inhibitors in a drug discovery context. Accurate determination of the IC50 value is a fundamental step in evaluating the therapeutic potential of compounds like this compound for the management of type 2 diabetes.

References

- 1. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of α-Glucosidase Inhibitors in Cichorium glandulosum Boiss. et Huet Extracts and Study of Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 5. courses.edx.org [courses.edx.org]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Kinetic Analysis of 2,3-Dihydrocalodenin B, a Non-Competitive Inhibitor of α-Glucosidase and α-Amylase

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrocalodenin B, a natural compound isolated from Knema globularia, has been identified as a potent, non-competitive inhibitor of α-glucosidase and α-amylase.[1] These enzymes are key players in carbohydrate digestion and absorption, making them significant targets for the management of type 2 diabetes mellitus. Understanding the kinetic parameters of this compound's inhibitory action is crucial for its development as a potential therapeutic agent.

This document provides detailed application notes and protocols for the kinetic analysis of this compound's inhibitory effects on α-glucosidase and α-amylase. The protocols cover the determination of the half-maximal inhibitory concentration (IC50), elucidation of the mode of inhibition, and calculation of the inhibition constant (Ki).

Key Concepts of Non-Competitive Inhibition

Non-competitive inhibition is a type of reversible enzyme inhibition where the inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[2][3][4] This binding event reduces the enzyme's catalytic activity without affecting substrate binding.[2] Consequently, in non-competitive inhibition, the maximal velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, remains unchanged.[2][5]

Experimental Workflow

The overall experimental workflow for the kinetic analysis of this compound is depicted below.

Caption: Experimental workflow for the kinetic analysis of this compound.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Porcine pancreatic α-amylase

-

Soluble starch

-

This compound

-

Acarbose (positive control)

-

Sodium phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibition.[6][7][8]

-

Preparation of Solutions:

-

Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.

-

Dissolve pNPG (substrate) in the phosphate buffer to a final concentration of 5 mM.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.

-

-

Assay Procedure:

-

Add 50 µL of the α-glucosidase solution to each well of a 96-well microplate.

-

Add 50 µL of varying concentrations of this compound solution to the respective wells. For the control, add 50 µL of phosphate buffer.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 1 M Na2CO3 solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 2: α-Amylase Inhibition Assay

This protocol is based on the dinitrosalicylic acid (DNSA) method.[9][10][11]

-

Preparation of Solutions:

-

Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 6 mM NaCl.

-

Dissolve porcine pancreatic α-amylase in the buffer to a final concentration of 2 U/mL.

-

Prepare a 1% (w/v) soluble starch solution in the buffer.

-